molecular formula C26H16ClF6NO4S B2807919 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 306979-58-8

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2807919
CAS No.: 306979-58-8
M. Wt: 587.92
InChI Key: HMZPLRDZKFFNGR-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including benzenesulfonyl, trifluoromethyl, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClF6NO4S/c27-21-12-18(26(31,32)33)14-34-24(21)38-19-9-10-22(23(13-19)39(35,36)20-7-2-1-3-8-20)37-15-16-5-4-6-17(11-16)25(28,29)30/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZPLRDZKFFNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClF6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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